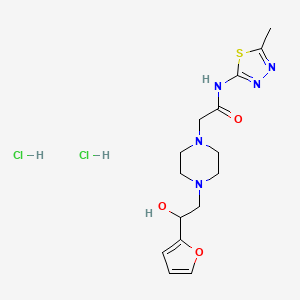
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C15H23Cl2N5O3S and its molecular weight is 424.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a hybrid molecule that combines a piperazine moiety with a thiadiazole and a furan ring. This structural diversity suggests potential for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The molecular structure can be summarized as follows:
- Piperazine : A six-membered ring containing two nitrogen atoms.
- Thiadiazole : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Furan : A five-membered aromatic ring containing one oxygen atom.
Antimicrobial Activity
Recent studies indicate that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these derivatives often fall within the range of 0.5 to 125 µg/mL, indicating promising activity compared to standard antibiotics like vancomycin and ciprofloxacin .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Thiadiazole Derivative | 0.5 | Against S. aureus |
| Thiadiazole Derivative | 62.5 | Against P. aeruginosa |
| Standard Antibiotic | 3.91 | Vancomycin |
| Standard Antibiotic | 25 | Ciprofloxacin |
Neuroprotective Effects
The compound has been evaluated for its potential neuroprotective effects, particularly through acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated moderate inhibition of AChE, suggesting that the target compound may also possess this activity .
Anticancer Properties
Preliminary investigations into the anticancer potential of thiadiazole derivatives have indicated that they may induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Further studies are needed to elucidate the specific pathways influenced by the target compound.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to the target compound exhibited significant antibacterial activity, particularly against biofilm-forming strains .
- Neuroprotective Study : In another study focusing on neuroprotection, derivatives were tested for their ability to inhibit AChE activity. The results indicated that certain modifications in the thiadiazole structure could enhance neuroprotective efficacy, suggesting that the target compound could be further optimized for therapeutic use in neurodegenerative diseases .
Propriétés
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S.2ClH/c1-11-17-18-15(24-11)16-14(22)10-20-6-4-19(5-7-20)9-12(21)13-3-2-8-23-13;;/h2-3,8,12,21H,4-7,9-10H2,1H3,(H,16,18,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFLGQMBASGQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














